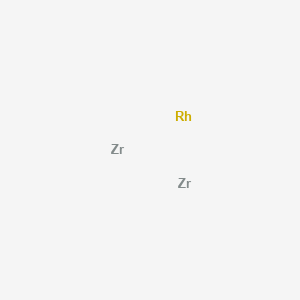
Rhodium--zirconium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium-zirconium (1/2) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high thermal stability, corrosion resistance, and superconductivity. It has garnered significant interest in various fields, including materials science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rhodium-zirconium (1/2) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental rhodium and zirconium powders at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1000°C to 1500°C until the desired intermetallic compound is formed .
Industrial Production Methods: Industrial production of rhodium-zirconium (1/2) often employs arc melting or induction melting techniques. These methods involve melting the elemental powders in a controlled environment, followed by rapid cooling to obtain the intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its properties .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or air at elevated temperatures, leading to the formation of rhodium oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Major Products Formed: The major products formed from these reactions include rhodium oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Rhodium-zirconium (1/2) has a wide range of applications in scientific research:
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing to explore the potential use of rhodium-zirconium (1/2) in biomedical applications, such as drug delivery systems and imaging agents.
Industry:
Mécanisme D'action
The mechanism by which rhodium-zirconium (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound’s unique arrangement of rhodium and zirconium atoms allows for efficient electron transfer and activation of reactants. In catalytic applications, the rhodium atoms often serve as active sites for chemical reactions, while the zirconium atoms provide structural stability .
Comparaison Avec Des Composés Similaires
Rhodium-Platinum (1/2): Similar to rhodium-zirconium (1/2), this compound exhibits high catalytic activity but differs in its electronic properties and stability.
Zirconium-Nickel (1/2): This compound is known for its hydrogen storage capabilities, which sets it apart from rhodium-zirconium (1/2).
Uniqueness: Rhodium-zirconium (1/2) is unique due to its combination of high thermal stability, corrosion resistance, and superconducting properties. These characteristics make it a versatile material for various advanced applications .
Propriétés
Numéro CAS |
12166-17-5 |
|---|---|
Formule moléculaire |
RhZr2 |
Poids moléculaire |
285.35 g/mol |
Nom IUPAC |
rhodium;zirconium |
InChI |
InChI=1S/Rh.2Zr |
Clé InChI |
KGXYJYPSRYUTEM-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


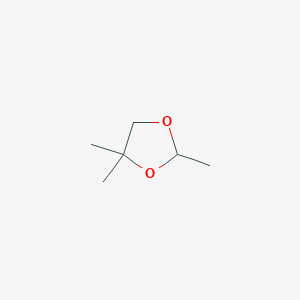
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
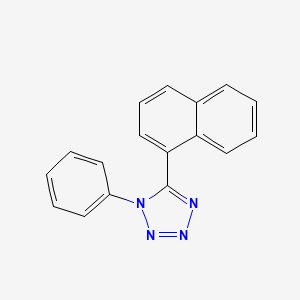
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
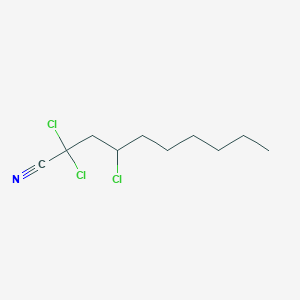

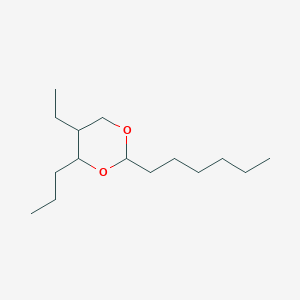
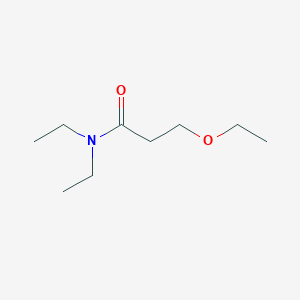
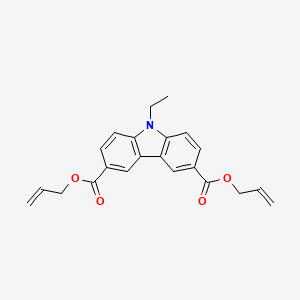
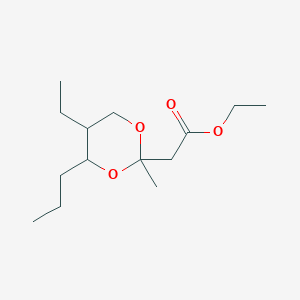
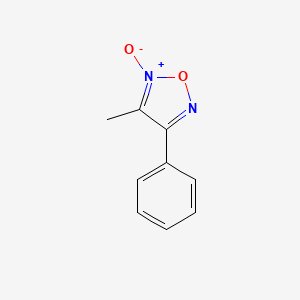
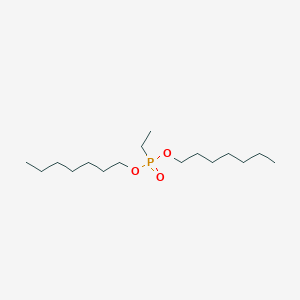
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
